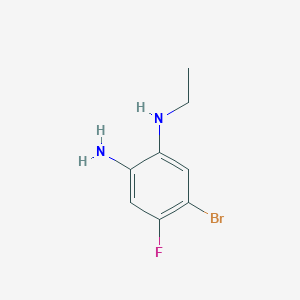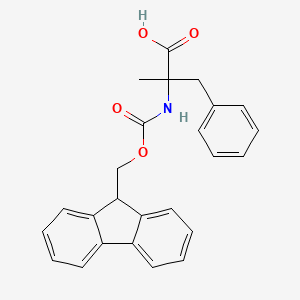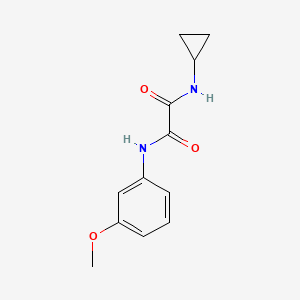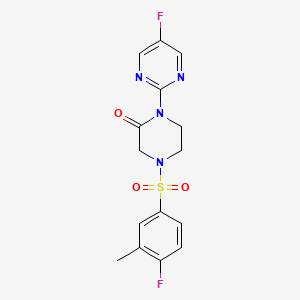![molecular formula C25H23N3O4S2 B2814732 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 617696-45-4](/img/structure/B2814732.png)
2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in each step of the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical reactivity .Scientific Research Applications
Antimicrobial Applications
Research on derivatives of thiazolidin-4-one, a core structure related to the chemical compound , has demonstrated significant antimicrobial activity. For instance, rhodanine-3-acetic acid derivatives have shown potent action against a variety of bacterial and fungal pathogens. These compounds have been active against mycobacteria, with specific derivatives displaying high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The highest antibacterial activity was observed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, indicating potential for treating resistant bacterial infections (Krátký, Vinšová, & Stolaříková, 2017).
Antifungal and Anticancer Activities
Some derivatives of rhodanine-3-acetic acid have been prepared as potential antifungal compounds, showcasing the versatility of this chemical structure in combating various fungal species. Although many compounds did not exhibit significant activity, certain derivatives strongly inhibited the growth of Candida species and Trichosporon asahii, highlighting their potential as antifungal agents (Doležel et al., 2009). Additionally, novel N-(3-chloro-4-fluorophenyl) derivatives have shown promising anti-inflammatory activity, further underscoring the therapeutic potential of these compounds in medical research (Sunder & Maleraju, 2013).
Anti-inflammatory and Hypoglycemic Applications
Thiazolidine-2,4-dione derivatives have been evaluated for their inhibitory effects on nitric oxide production, showing significant anti-inflammatory properties. Certain derivatives outperformed commercial anti-inflammatory drugs, suggesting their potential in treating inflammatory diseases (Ma et al., 2011). Furthermore, research into thiazolidinedione derivatives has also revealed their hypoglycemic activity, offering a promising avenue for diabetes treatment (Nikaljea, Choudharia, & Une, 2012).
properties
IUPAC Name |
2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-32-17-12-10-15(11-13-17)26-20(29)14-27-19-9-5-4-8-18(19)21(23(27)30)22-24(31)28(25(33)34-22)16-6-2-3-7-16/h4-5,8-13,16H,2-3,6-7,14H2,1H3,(H,26,29)/b22-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQMVFXAPCGRER-DQRAZIAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCCC5)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCCC5)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-indol-3-yl)-1-[2-(4-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline](/img/structure/B2814650.png)

![N-butyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2814652.png)

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2814659.png)


![2-[(2-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2814663.png)




